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Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of

the (E) and (Z) isomers of 3-octenal. As unsaturated aldehydes derived from lipid peroxidation,

these molecules are of increasing interest in biomedical research due to their potential roles in

cellular signaling and pathophysiology. This document collates available quantitative data,

details relevant experimental methodologies, and explores the biological context of these

reactive aldehydes to support further investigation and application in drug development.

Introduction
3-Octenal (C₈H₁₄O) is an eight-carbon unsaturated aldehyde existing as two geometric

isomers, (E)-3-octenal and (Z)-3-octenal. These compounds are products of lipid peroxidation,

a process implicated in a wide range of physiological and pathological conditions.[1]

Understanding the distinct physicochemical properties of each isomer is crucial for elucidating

their biological activities and potential as biomarkers or therapeutic targets. This guide aims to

provide a detailed technical resource for researchers, compiling key data and methodologies to

facilitate further studies.
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The physicochemical properties of the 3-octenal isomers are summarized below. It is important

to note that while some experimental data is available, many of the listed values are based on

computational models.

General and Structural Properties
Property (E)-3-Octenal (Z)-3-Octenal Reference

IUPAC Name (3E)-oct-3-enal (3Z)-oct-3-enal [2][3]

Synonyms trans-3-Octenal cis-3-Octenal [2][3]

Molecular Formula C₈H₁₄O C₈H₁₄O [2][3]

Molecular Weight 126.20 g/mol 126.20 g/mol [2][3]

Canonical SMILES CCCC/C=C/CC=O CCCC/C=C\CC=O [2][3]

InChIKey
WDWAUVJQFVTKE

W-AATRIKPKSA-N

WDWAUVJQFVTKE

W-WAYWQWQTSA-N
[2][3]

Thermodynamic and Physical Properties
Property

(E)-3-Octenal
(Calculated)

(Z)-3-Octenal
(Calculated)

Reference

Boiling Point 170 °C (at 760 mmHg) Not Available [4]

Vapor Pressure 2.07 mmHg (at 25 °C) Not Available [4]

logP (Octanol-Water) 2.2 2.2 [2]

Water Solubility Practically Insoluble Practically Insoluble [5]

Topological Polar

Surface Area
17.1 Å² 17.1 Å² [2]

Hydrogen Bond Donor

Count
0 0 [2]

Hydrogen Bond

Acceptor Count
1 1 [2]

Rotatable Bond Count 5 5 [2]
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Chromatographic Properties
Property (E)-3-Octenal (Z)-3-Octenal Reference

Kovats Retention

Index (non-polar

column)

1033 991 [2][6][7]

Kovats Retention

Index (polar column)
Not Available 1397, 1421 [6]

Spectroscopic Data
Detailed experimental spectral data for the individual isomers of 3-octenal are not readily

available in the public domain. The following sections describe the expected spectral

characteristics based on the functional groups present in the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aldehydic proton (δ 9.5-10.0 ppm), vinylic protons (δ 5.0-6.5 ppm), protons alpha to the

carbonyl group (δ 2.2-2.5 ppm), and aliphatic protons. The coupling constants between the

vinylic protons will be indicative of the double bond geometry (J ≈ 12-18 Hz for trans and J ≈

6-12 Hz for cis).

¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon

(δ 190-205 ppm), signals for the vinylic carbons (δ 120-150 ppm), and upfield signals for the

aliphatic carbons.

Infrared (IR) Spectroscopy
The IR spectrum of 3-octenal isomers is expected to exhibit the following characteristic

absorption bands:

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ for the saturated

aldehyde. Conjugation in the α,β-unsaturated 2-octenal shifts this to a lower wavenumber

(1685-1710 cm⁻¹), and a similar, though less pronounced, effect may be seen for the β,γ-

unsaturation in 3-octenal.[2][7]
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C-H Stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[2]

C=C Stretch: A medium to weak absorption around 1650 cm⁻¹.

=C-H Bend: Out-of-plane bending vibrations in the 700-1000 cm⁻¹ region, which can

sometimes help distinguish between cis and trans isomers.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 3-octenal is expected to show a molecular ion

peak (M⁺) at m/z 126. Common fragmentation patterns for aldehydes include α-cleavage (loss

of H or CHO) and McLafferty rearrangement.[8] The fragmentation pattern will also be

influenced by the position of the double bond.

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 3-octenal isomers are

not widely published. The following sections provide generalized methodologies that can be

adapted for these compounds.

Synthesis of 3-Octenal Isomers
A potential synthetic route to 3-octenal involves the partial reduction of a corresponding alkyne

precursor followed by oxidation of the resulting alcohol. The stereochemistry of the double

bond can be controlled by the choice of reduction conditions.

Synthesis of (Z)-3-Octen-1-ol: Partial hydrogenation of 1-octyn-3-ol using Lindlar's catalyst

(palladium on calcium carbonate, poisoned with lead acetate and quinoline) will yield the (Z)-

isomer.

Synthesis of (E)-3-Octen-1-ol: Reduction of 1-octyn-3-ol with a dissolving metal reduction,

such as sodium in liquid ammonia, will yield the (E)-isomer.

Oxidation to 3-Octenal: The resulting (E)- or (Z)-3-octen-1-ol can then be oxidized to the

corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate

(PCC) or by a Swern oxidation.
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Determination of Boiling Point (Micro Method)
This method is suitable for small quantities of a liquid sample.

Apparatus:

Thiele tube

Thermometer

Small test tube (e.g., 75 x 10 mm)

Capillary tube (sealed at one end)

Mineral oil

Heating source (Bunsen burner or hot plate)

Procedure:

Add a small amount (0.5-1 mL) of the 3-octenal isomer to the small test tube.

Place the capillary tube, sealed end up, into the test tube.

Attach the test tube to the thermometer using a rubber band.

Place the assembly in the Thiele tube filled with mineral oil.

Gently heat the side arm of the Thiele tube.

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

Remove the heat and allow the apparatus to cool slowly.

The temperature at which the liquid just begins to enter the capillary tube is the boiling point

of the substance.[9][10][11][12]

Determination of Vapor Pressure (Static Method)
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Apparatus:

Sample container connected to a vacuum line

Pressure transducer

Temperature-controlled bath

Procedure:

Place the 3-octenal sample in the container.

Freeze the sample (e.g., with liquid nitrogen) and evacuate the headspace to remove any

dissolved gases.

Isolate the container from the vacuum and allow the sample to thaw and equilibrate at a set

temperature in the controlled bath.

The pressure measured by the transducer at equilibrium is the vapor pressure of the sample

at that temperature.

Repeat the measurement at various temperatures to obtain the vapor pressure curve.[13]

Determination of Aqueous Solubility (Shake-Flask
Method)
Apparatus:

Flask with a tightly fitting stopper

Constant temperature shaker bath

Analytical balance

Centrifuge (optional)

Analytical instrumentation for quantification (e.g., GC-MS or HPLC)
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Procedure:

Add an excess amount of the 3-octenal isomer to a known volume of water in the flask.

Seal the flask and place it in the constant temperature shaker bath for an extended period

(e.g., 24-48 hours) to allow equilibrium to be reached.

After equilibration, allow the phases to separate. If an emulsion forms, centrifugation can be

used.

Carefully withdraw an aliquot of the aqueous phase, ensuring no undissolved organic

material is included.

Quantify the concentration of the 3-octenal isomer in the aqueous phase using a suitable

analytical method. This concentration represents the aqueous solubility at that temperature.

[14][15][16][17]

Biological Activity and Signaling Pathways
As products of lipid peroxidation, 3-octenal isomers are considered reactive aldehydes. While

direct studies on the biological activities of 3-octenal are limited, their effects can be inferred

from the well-characterized activities of other α,β-unsaturated aldehydes, such as 4-

hydroxynonenal (4-HNE).[18][19][20] These aldehydes are known to be electrophilic and can

react with nucleophilic groups in biomolecules, thereby modulating various cellular signaling

pathways.

Overview of Reactive Aldehyde-Mediated Signaling
Reactive aldehydes, including 3-octenal, can exert a dual role in cellular processes. At low

concentrations, they can act as signaling molecules, activating adaptive stress responses. At

higher concentrations, they can lead to cellular damage and cytotoxicity.[21][22]
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General Workflow for Physicochemical Property Determination

Synthesis and Purification

Property Determination Structural Characterization

Synthesis of Isomers

Purification (e.g., Distillation, Chromatography)

Boiling Point Measurement Vapor Pressure Measurement Solubility Determination NMR Spectroscopy ('H, 'C) IR Spectroscopy Mass Spectrometry

Data Analysis and Interpretation

Click to download full resolution via product page

Caption: Workflow for Physicochemical Analysis.

NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation. Reactive aldehydes can have

a biphasic effect on this pathway. At low concentrations, they can activate NF-κB, leading to the

expression of pro-inflammatory genes. At higher concentrations, they can inhibit the pathway.

[18][23]
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Modulation of NF-κB Signaling by Reactive Aldehydes
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Caption: NF-κB Signaling Modulation.

Nrf2 Signaling Pathway
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The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.

Electrophilic compounds like 3-octenal can activate Nrf2 by modifying its inhibitor, Keap1. This

leads to the translocation of Nrf2 to the nucleus and the expression of antioxidant and

detoxification enzymes.[19][20]

Activation of Nrf2 Signaling by Reactive Aldehydes
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Caption: Nrf2 Signaling Activation.

MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular

processes, including proliferation, differentiation, and apoptosis. Reactive aldehydes can

activate various MAPK cascades, such as JNK and p38, contributing to their cytotoxic or

signaling effects.[18][20]
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Modulation of MAPK Signaling by Reactive Aldehydes
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Caption: MAPK Signaling Modulation.

Conclusion
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The (E) and (Z) isomers of 3-octenal possess distinct physicochemical properties that likely

translate to differential biological activities. This technical guide provides a foundational

resource for researchers by compiling available data and outlining key experimental

methodologies. Further experimental determination of the physicochemical properties, detailed

spectroscopic analysis, and direct investigation into the biological effects of each isomer are

critical next steps. Elucidating the specific roles of these lipid-derived aldehydes in cellular

signaling will be paramount for their potential application in drug development and as

biomarkers of oxidative stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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